Methyl 4-bromo-5-fluoro-2-iodobenzoate
CAS No.:
Cat. No.: VC13746318
Molecular Formula: C8H5BrFIO2
Molecular Weight: 358.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrFIO2 |
|---|---|
| Molecular Weight | 358.93 g/mol |
| IUPAC Name | methyl 4-bromo-5-fluoro-2-iodobenzoate |
| Standard InChI | InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,1H3 |
| Standard InChI Key | VFIPESRVHGPRQF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1I)Br)F |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1I)Br)F |
Introduction
Structural Identity and Molecular Characteristics
Methyl 5-bromo-4-fluoro-2-iodobenzoate is a trihalogenated aromatic ester characterized by bromine, fluorine, and iodine substituents at the 5-, 4-, and 2-positions of the benzoate ring, respectively. Its molecular formula, C₈H₅BrFIO₂, corresponds to a molecular weight of 358.93 g/mol . The compound’s structure is confirmed via spectroscopic and crystallographic data, with key identifiers including:
Spectroscopic Signatures
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¹H NMR: The aromatic proton environment exhibits distinct splitting patterns due to the electron-withdrawing effects of the halogens. For example, a related compound, methyl 2-bromo-4-fluoro-5-methylbenzoate, shows signals at δ 7.655 (d, J = 8.0 Hz) and δ 7.257 (d, J = 8.5 Hz) for aromatic protons .
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InChIKey: ZNHQZXYEMVYSOP-UHFFFAOYSA-N (for methyl 5-bromo-4-fluoro-2-iodobenzoate) .
Predicted Physicochemical Properties
Computational models predict the following properties :
| Property | Value |
|---|---|
| Density | 2.1 ± 0.1 g/cm³ |
| Boiling Point | 302.0 ± 37.0 °C at 760 mmHg |
| Flash Point | 136.5 ± 26.5 °C |
| LogP (Partition Coefficient) | 3.35 |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C |
The high density and boiling point reflect the compound’s heavy halogen substituents, which enhance molecular polarizability and intermolecular interactions.
Synthetic Pathways and Optimization
Diazotization and Halogenation
A validated synthesis route involves the diazotization of methyl 2-amino-4-fluoro-5-methylbenzoate, followed by bromide substitution. Key steps include :
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Diazotization: Treatment with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at 0°C generates a diazonium intermediate.
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Sandmeyer Reaction: Copper(I) bromide (CuBr) facilitates bromide substitution, yielding methyl 2-bromo-4-fluoro-5-methylbenzoate with a 74% yield .
For methyl 5-bromo-4-fluoro-2-iodobenzoate, analogous methods may employ iodination reagents (e.g., KI) under controlled conditions.
Purification and Characterization
Post-synthesis purification typically involves column chromatography (silica gel, PE-EA eluent) to isolate the product. Purity is confirmed via HPLC and mass spectrometry, with collision cross-section (CCS) values predicted for various adducts :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 358.85744 | 154.7 |
| [M+Na]⁺ | 380.83938 | 151.9 |
| [M-H]⁻ | 356.84288 | 148.5 |
Reactivity and Functional Group Transformations
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates nucleophilic attacks, particularly at the 2-iodo position. For example:
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Iodine Displacement: Reaction with amines or alkoxides can yield amino- or alkoxy-substituted derivatives.
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Suzuki Coupling: The iodide serves as a coupling partner in palladium-catalyzed cross-coupling reactions to form biaryl structures .
Ester Hydrolysis
Under basic conditions (e.g., NaOH), the methyl ester hydrolyzes to the corresponding carboxylic acid, enabling further derivatization for drug discovery applications .
Applications in Pharmaceutical and Materials Chemistry
Intermediate in Drug Synthesis
Halogenated benzoates are pivotal in synthesizing kinase inhibitors and antimicrobial agents. For instance, the 4-fluoro group enhances metabolic stability, while the iodine atom allows for radioisotope labeling in imaging agents .
Liquid Crystal Precursors
The compound’s planar structure and polar substituents make it a candidate for liquid crystal materials, where halogen interactions modulate phase transitions .
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